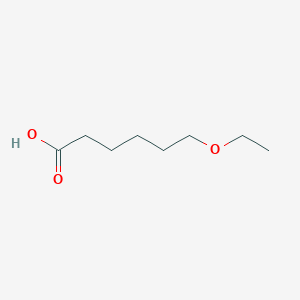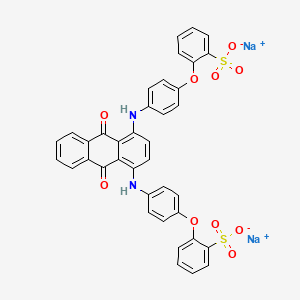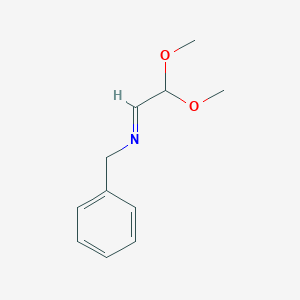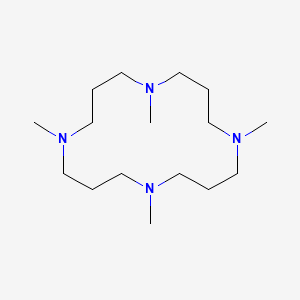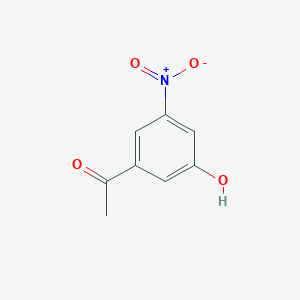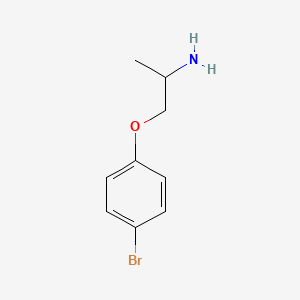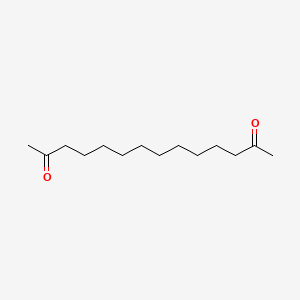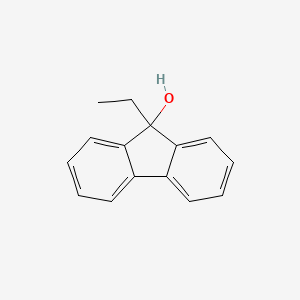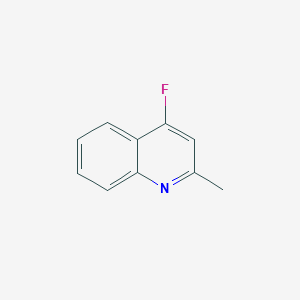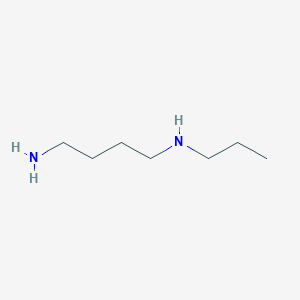
1,4-Butanediamine, N-propyl-
Descripción general
Descripción
“1,4-Butanediamine, N-propyl-” is a chemical compound with the molecular formula C7H18N2 . It is also known as N-Propyl-1,4-butanediamine .
Synthesis Analysis
The biochemical synthesis of 1,4-butanediamine involves a process in a microorganism with an increased level of an ornithine decarboxylase activity . This process also requires an increased activity of N-acetylglutamate formation in the microorganism . The 1,4-butanediamine produced in the microorganism is excreted into a fermentation broth and is recovered from the broth .Molecular Structure Analysis
The molecular structure of “1,4-Butanediamine, N-propyl-” can be represented by the linear formula NH2(CH2)4NH2 . The molecular weight of this compound is 88.15 .Aplicaciones Científicas De Investigación
Antitumor Activities : Novel alkyl-1,4-butanediamine Pt(II) complexes with seven-membered ring structures have shown significant antitumor activities in vivo, particularly against lymphoid leukemia L1210 and Lewis lung carcinoma LL. These complexes exhibited higher antitumor activities compared to other similar complexes, demonstrating their potential in cancer treatment (Nowatari et al., 1989).
Complexation Studies : Studies on uranyl complexes with N,N,N',N'-tetramethyl-1,4-butanediamine and p-t-butylcalix[8]arene revealed the formation of polymeric chains through hydrogen bonding. This highlights the compound's role in complexation and its potential applications in fields like nuclear chemistry and materials science (Harrowfield et al., 2021).
Biotechnological Applications : In biotechnology, 1,4-butanediamine has been used in the development of engineered bacteria for the autonomous production of 1,4-butanediol, a valuable industrial chemical. This represents a significant advance in synthetic biology and metabolic engineering (Liu & Lu, 2015).
Chemical Reactivity Studies : The reactivity of Pt(II) centres in binuclear complexes with different bridging diamines, including 1,4-butanediamine, was investigated, providing insights into the thermodynamic and kinetic properties relevant to chemical synthesis and catalysis (Hofmann & Eldik, 2003).
Environmental Applications : In environmental science, mixtures of 1,4-butanediamine and 2-(Diethylamino)-ethanol have been studied for their ability to absorb CO2. This research is crucial for developing technologies for greenhouse gas control and mitigation of climate change (Xu, Wang, & Chen, 2013).
Medicinal Chemistry : 1,4-butanediamine derivatives have been developed as irreversible inactivators of enzymes like spermine oxidase and N1-acetylpolyamine oxidase, which are of interest in medicinal chemistry for potential therapeutic applications (Moriya et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
1,4-Butanediamine, also known as putrescine , is a four-carbon diamine that plays a crucial role in various biological processes. It primarily targets the ornithine decarboxylase enzyme, which is involved in the biosynthesis of polyamines . Polyamines are essential for cell growth and differentiation .
Mode of Action
1,4-Butanediamine interacts with its target, the ornithine decarboxylase enzyme, by serving as a substrate. The enzyme catalyzes the decarboxylation of ornithine to produce putrescine . This interaction results in the production of polyamines, which are vital for various cellular functions, including DNA stabilization, protein synthesis, and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-Butanediamine is the polyamine biosynthesis pathway . In this pathway, ornithine decarboxylase catalyzes the conversion of ornithine to putrescine. Putrescine can then be converted to other polyamines, such as spermidine and spermine, through subsequent enzymatic reactions . These polyamines play crucial roles in cell growth and differentiation .
Pharmacokinetics
It is known that the compound is produced during tissue decomposition
Result of Action
The action of 1,4-Butanediamine, N-propyl- results in the production of polyamines, which have several molecular and cellular effects. Polyamines are involved in stabilizing DNA, promoting protein synthesis, and facilitating cell growth and differentiation . Therefore, the action of 1,4-Butanediamine, N-propyl- can significantly influence cellular functions and processes.
Análisis Bioquímico
Biochemical Properties
“1,4-Butanediamine, N-propyl-” is known to play a role in biochemical reactions . It interacts with enzymes such as ornithine decarboxylase . The interaction involves the overexpression of an ornithine decarboxylase encoding gene, leading to an increased level of ornithine decarboxylase activity .
Cellular Effects
It has been suggested that it may have an impact on gene expression and cellular metabolism . For instance, it has been used in the modification of poly(glycidyl methacrylate)s for effective pDNA delivery .
Molecular Mechanism
The molecular mechanism of “1,4-Butanediamine, N-propyl-” involves binding interactions with biomolecules and changes in gene expression . It is synthesized in a microorganism with an increased level of ornithine decarboxylase activity .
Temporal Effects in Laboratory Settings
It is known that it is used to extend the shelf life of fruits by delaying ripening .
Metabolic Pathways
“1,4-Butanediamine, N-propyl-” is involved in metabolic pathways starting from arginine . It is converted into agmatine in a process catalyzed by the enzyme arginine decarboxylase .
Propiedades
IUPAC Name |
N'-propylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-2-6-9-7-4-3-5-8/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQFRBNLAGNQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505601 | |
| Record name | N~1~-Propylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70862-18-9 | |
| Record name | N~1~-Propylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



